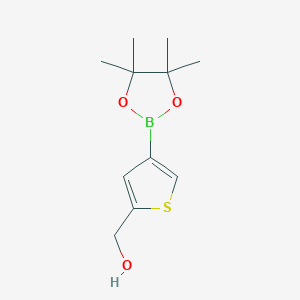

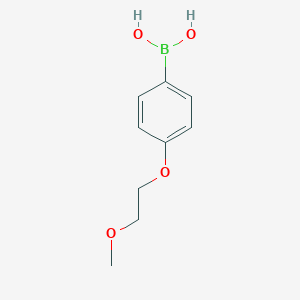

(4-Bromothiophen-2-yl)boronic acid

Übersicht

Beschreibung

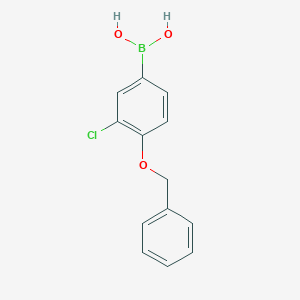

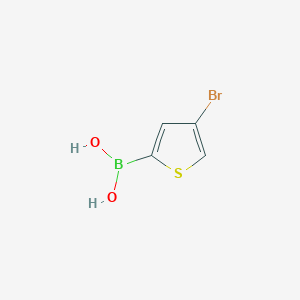

(4-Bromothiophen-2-yl)boronic acid is a boronic acid derivative that is particularly interesting due to its potential applications in organic synthesis and materials science. While the provided papers do not directly discuss (4-Bromothiophen-2-yl)boronic acid, they do provide insights into the chemistry of related boronic acid compounds and their applications, which can be extrapolated to understand the properties and reactivity of (4-Bromothiophen-2-yl)boronic acid.

Synthesis Analysis

The synthesis of boronic acid derivatives often involves metallation followed by boration. For instance, 4-mercaptophenylboronic acid derivatives were prepared using a metallation/boration sequence from S-protected 4-bromothiophenols . This suggests that a similar approach could be used for the synthesis of (4-Bromothiophen-2-yl)boronic acid, with appropriate protection and deprotection steps to manage the reactivity of the thiophenol moiety.

Molecular Structure Analysis

Boronic acids typically form complexes with Lewis bases due to their electron-deficient boron atom. For example, tris(pentafluorophenyl)boron forms complexes with nitrogen-containing compounds, indicating its strong Lewis acidity . This property is likely shared by (4-Bromothiophen-2-yl)boronic acid, which would also be expected to form complexes with various Lewis bases, potentially altering its reactivity and physical properties.

Chemical Reactions Analysis

Boronic acids are known to participate in various chemical reactions. For instance, boric acid is an effective catalyst for the esterification of alpha-hydroxycarboxylic acids . Although (4-Bromothiophen-2-yl)boronic acid is not boric acid, it may also catalyze similar reactions due to the boron center's ability to coordinate with substrates. Additionally, boronic acid-appended amphiphiles have been shown to form well-ordered aggregates in the presence of saccharides , suggesting that (4-Bromothiophen-2-yl)boronic acid could also engage in complexation reactions with saccharides or other diol-containing molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of boronic acids can be influenced by their ability to form complexes. For example, the formation of saccharide complexes with a boronic acid-appended amphiphile resulted in well-ordered aggregates and changes in the thermal properties as measured by differential scanning calorimetry (DSC) . The presence of a bromine atom in (4-Bromothiophen-2-yl)boronic acid would likely affect its physical properties, such as solubility and melting point, and could also influence its reactivity in halogenation or coupling reactions.

Wissenschaftliche Forschungsanwendungen

Suzuki Cross-Coupling Reactions

(4-Bromothiophen-2-yl)boronic acid is utilized in palladium-catalyzed Suzuki cross-coupling reactions, a cornerstone method in organic chemistry for creating carbon-carbon bonds. For example, Rizwan et al. (2021) synthesized a series of derivatives through Suzuki cross-coupling reactions, which were further analyzed for their non-linear optical properties, demonstrating the compound's utility in creating materials with potential applications in electronics and photonics Rizwan et al., 2021.

Material Science Applications

In material science, the compound has been used to synthesize electrochromic polythiophenes, showing promise for applications in smart windows and displays. Alkan et al. (2003) discussed the synthesis of electrochromic polythiophenes through electropolymerization, highlighting the potential of such materials in creating devices that can change color upon electrical stimulation Alkan et al., 2003.

Sensor Development

Boronic acid derivatives, including (4-Bromothiophen-2-yl)boronic acid, have found applications in sensor development, particularly for detecting biological molecules and ions. Huang et al. (2012) reviewed the progress of boronic acid sensors for detecting carbohydrates and bioactive substances, underscoring the importance of these compounds in biomedical research and diagnostics Huang et al., 2012.

Biomedical Applications

Boronic acid polymers, leveraging the unique reactivity of boronic acids, have been explored for various biomedical applications, including drug delivery and tissue engineering. Cambre and Sumerlin (2011) highlighted the potential of boronic acid-containing polymers in treating diseases such as HIV, obesity, diabetes, and cancer, emphasizing their versatility and responsiveness Cambre & Sumerlin, 2011.

Safety And Hazards

Zukünftige Richtungen

The Suzuki–Miyaura coupling reaction, which involves boronic acids like “(4-Bromothiophen-2-yl)boronic acid”, is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . Its success originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared, and generally environmentally benign organoboron reagent . Future research may focus on developing new boron reagents and improving the efficiency and selectivity of these reactions .

Eigenschaften

IUPAC Name |

(4-bromothiophen-2-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4BBrO2S/c6-3-1-4(5(7)8)9-2-3/h1-2,7-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNBQQYFWHGVOBY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CS1)Br)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4BBrO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20629616 | |

| Record name | (4-Bromothiophen-2-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20629616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.86 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-Bromothiophen-2-yl)boronic acid | |

CAS RN |

499769-92-5 | |

| Record name | B-(4-Bromo-2-thienyl)boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=499769-92-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (4-Bromothiophen-2-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20629616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (4-bromothiophen-2-yl)boronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(4-(2-Phenyl-1H-benzo[d]imidazol-1-yl)phenyl)boronic acid](/img/structure/B151611.png)

![Benzo[1,2-b:4,5-b']dithiophene](/img/structure/B151619.png)